molecular formula C12H21NO B14352500 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one CAS No. 90755-55-8

2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one

Cat. No.: B14352500
CAS No.: 90755-55-8
M. Wt: 195.30 g/mol
InChI Key: NBUANDAUJUTEJS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones Cyclopentanones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable dimethylamino reagent and a 3-methylbut-2-en-1-yl precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino and 3-methylbut-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one include other cyclopentanones with different substituents, such as:

  • 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-ol
  • 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-carboxylic acid

Uniqueness

The unique combination of the dimethylamino and 3-methylbut-2-en-1-yl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

90755-55-8

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(dimethylamino)-2-(3-methylbut-2-enyl)cyclopentan-1-one

InChI

InChI=1S/C12H21NO/c1-10(2)7-9-12(13(3)4)8-5-6-11(12)14/h7H,5-6,8-9H2,1-4H3

InChI Key

NBUANDAUJUTEJS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCCC1=O)N(C)C)C

Origin of Product

United States

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